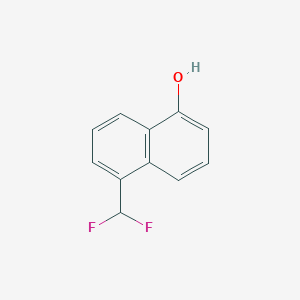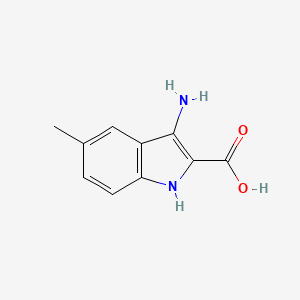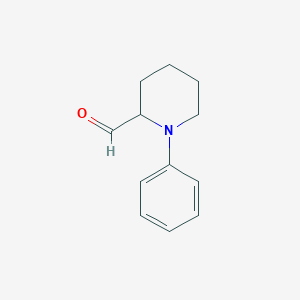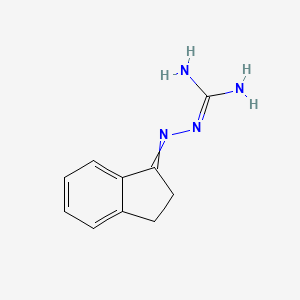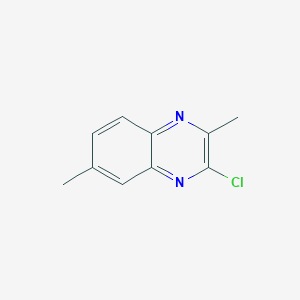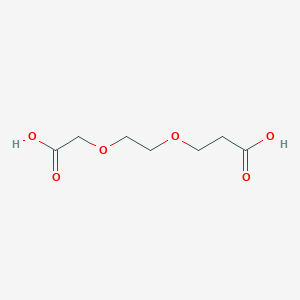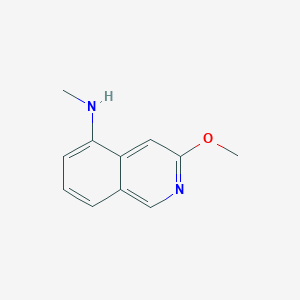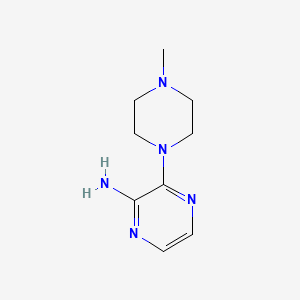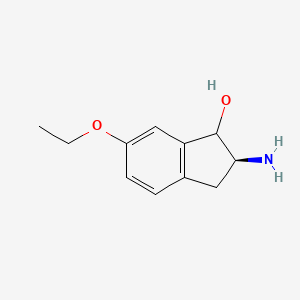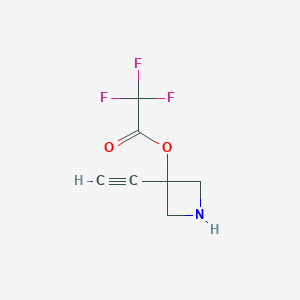
3-Ethynyl-3-hydroxyazetidinetrifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-3-hydroxyazetidine trifluoroacetate is a heterocyclic compound that belongs to the class of azetidines It is characterized by the presence of an ethynyl group and a hydroxy group attached to the azetidine ring, along with a trifluoroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production methods for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
3-Ethynyl-3-hydroxyazetidine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. The trifluoroacetate moiety can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and proteins.
類似化合物との比較
- 3-Ethynyl-3-hydroxyazetidine acetate
- 3-Ethynyl-3-hydroxyazetidine benzoate
- 3-Ethynyl-3-hydroxyazetidine chloride
Comparison: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
特性
分子式 |
C7H6F3NO2 |
|---|---|
分子量 |
193.12 g/mol |
IUPAC名 |
(3-ethynylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H6F3NO2/c1-2-6(3-11-4-6)13-5(12)7(8,9)10/h1,11H,3-4H2 |
InChIキー |
BAEHJKQNIDDHSW-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CNC1)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


